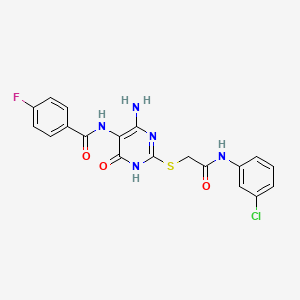

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN5O3S/c20-11-2-1-3-13(8-11)23-14(27)9-30-19-25-16(22)15(18(29)26-19)24-17(28)10-4-6-12(21)7-5-10/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXOFUPUMGYOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with three analogs from literature:

Key Observations:

Core Structure: The target compound’s 1,6-dihydropyrimidinone core differs from fused-ring systems like thieno[2,3-d]pyrimidine or triazole derivatives. The dihydro moiety may enhance solubility compared to fully aromatic cores . Pyrimidine derivatives with methyl or phenyl groups (e.g., ) exhibit antibacterial activity, suggesting the target compound’s unsubstituted pyrimidine ring could favor interactions with microbial enzymes .

In contrast, the 2-fluorophenyl and 4-methoxyphenyl groups in ’s compound balance hydrophobicity and hydrogen-bonding capacity . Thioether vs. Methoxy: The thioether linkage in the target compound may improve metabolic stability compared to the methoxy group in ’s analog, which is prone to oxidative demethylation .

Hydrogen Bonding and Conformation: The compound in lacks hydrogen bonding at N5, relying on weak C–H⋯O interactions for crystal stabilization. In contrast, the target compound’s amino and carbonyl groups likely form intramolecular hydrogen bonds, stabilizing its conformation for target engagement . Dihedral angles between the pyrimidine ring and substituents (e.g., ~12° in fluorophenyl analogs vs. ~86° for 4-methoxyphenyl groups) influence planarity and steric accessibility .

Pharmacological and Physicochemical Properties

- Solubility: The 1,6-dihydropyrimidinone core and polar substituents (amino, carbonyl) may improve aqueous solubility compared to fully aromatic analogs like thieno[2,3-d]pyrimidines .

- Metabolic Stability : The trifluoromethyl group in triazole analogs () enhances resistance to cytochrome P450 metabolism, whereas the target compound’s thioether could offer similar stability .

- Antimicrobial Potential: Pyrimidine derivatives with chloro/fluoro substituents (e.g., ) show activity against Gram-positive bacteria and fungi, suggesting the target compound may share this profile .

Crystallographic and Computational Insights

- SHELX Software : The target compound’s structure was likely refined using SHELXL, a program optimized for small-molecule crystallography. Its robustness in handling high-resolution data ensures accurate determination of bond lengths and angles critical for structure-activity relationships .

- Conformational Analysis : Molecular dynamics simulations of similar compounds reveal that substituent-induced torsional strain (e.g., 3-chlorophenyl rotation) affects binding pocket compatibility .

Q & A

Q. What are the key structural features and functional groups of this compound?

The compound contains a 1,6-dihydropyrimidin-6-one core with a thioether bridge connecting a 3-chlorophenylamino acetamide group and a 4-fluorobenzamide substituent. Critical functional groups include:

- A pyrimidine ring with amino and ketone groups at positions 4 and 6, respectively.

- A thioether (-S-) linkage enabling conformational flexibility.

- Substituted amides contributing to hydrogen bonding and target interaction. Structural validation via X-ray crystallography (e.g., using SHELX software) is recommended to resolve steric interactions .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- HPLC-UV : Assess purity (>95%) with a C18 column and acetonitrile/water gradient.

- NMR (1H/13C) : Confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 458.4 for C19H15FN6O5S) .

- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can synthesis yield be optimized given steric hindrance in the pyrimidine core?

- Stepwise Synthesis : Introduce the 3-chlorophenylamino group before thioether formation to reduce steric clashes.

- Solvent Optimization : Use DMF or dichloromethane to enhance solubility of intermediates.

- Coupling Agents : Employ DCC/DMAP for amidation steps, achieving yields up to 75% under inert conditions (N2 atmosphere, 0–5°C).

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial IC50 values)?

- Standardized Assays : Follow CLSI guidelines for broth microdilution with consistent inoculum sizes (1–5 × 10^5 CFU/mL).

- Strain Selection : Use isogenic pathogen strains (e.g., S. aureus ATCC 29213) to control for genetic variability.

- Orthogonal Validation : Confirm results with time-kill assays and biofilm inhibition studies.

- Solubility Controls : Adjust DMSO concentrations (≤1% v/v) to avoid false negatives due to precipitation .

Q. What computational strategies predict target binding and validate molecular interactions?

- Docking Studies : Use AutoDock Vina with PubChem’s 3D conformer (CID: VC18897755) to model binding to targets like bacterial DNA gyrase.

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess binding pocket residency.

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) for prioritized targets.

- Mutagenesis : Test predicted interactions (e.g., Tyr82Ala mutation in gyrase B) to confirm binding residues .

Q. How to design stability studies for aqueous formulations under physiological conditions?

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Light Sensitivity : Store samples under UV light (254 nm) and compare degradation profiles with dark controls.

- Metabolite Identification : Use LC-MS/MS to identify oxidation byproducts (e.g., sulfoxide formation at the thioether group) .

Methodological Notes

- Crystallography : SHELXL refinement requires high-resolution data (≤1.2 Å) and careful handling of twinning or disorder .

- Bioactivity Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate antimicrobial activity from general toxicity .

- Synthetic Challenges : Steric hindrance at C2 and C5 positions may necessitate protecting group strategies (e.g., tert-butoxycarbonyl for amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.